Birinapant is a synthetic, small-molecule mimetic of second mitochondria-derived activator of caspases (SMAC), also known as DIABLO. [] It functions as a potent antagonist of the inhibitor of apoptosis proteins (IAPs), specifically targeting cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP). [] Birinapant is a bivalent molecule, meaning it contains two identical binding sites that interact with IAPs. [, ] This bivalent nature contributes to its enhanced potency compared to monovalent IAP inhibitors. [] In scientific research, birinapant is employed to investigate apoptotic pathways, their role in disease progression, and potential therapeutic strategies for various diseases, including cancer and hepatitis B virus (HBV) infection. [, ]
Birinapant was developed by TetraLogic Pharmaceuticals and is known by its developmental code TL32711. It belongs to a class of compounds designed to mimic the natural action of SMAC, which plays a crucial role in promoting apoptosis by antagonizing the activity of inhibitors of apoptosis proteins. The compound has shown promise in preclinical studies and is being evaluated for its efficacy in combination with other chemotherapeutic agents.
The synthesis of Birinapant involves several key steps that include the preparation of indole-based intermediates through acid-mediated dimerization. The process begins with the formation of a key indole intermediate, which is then subjected to various chemical transformations to yield the final product. The detailed synthesis process includes:
The large-scale synthesis has been documented to ensure reproducibility and quality control for clinical applications .
Birinapant's molecular structure can be described as a bivalent compound that binds specifically to the BIR3 domains of cellular inhibitors of apoptosis proteins. The structure features two indole moieties linked by a flexible spacer, allowing it to engage multiple targets effectively.
Birinapant undergoes several important chemical reactions that facilitate its mechanism of action:
These reactions are critical for understanding how Birinapant exerts its therapeutic effects against cancer cells .
Birinapant functions by disrupting the anti-apoptotic signals mediated by cellular inhibitors of apoptosis proteins. Its mechanism can be broken down into several steps:
These properties are essential for formulating effective delivery systems for clinical applications .
Birinapant's primary application lies in oncology, particularly as an adjunct therapy in combination with other chemotherapeutic agents such as gemcitabine and paclitaxel. It has been investigated for:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3